butyl (3-chloro-4-methylphenyl)carbamate

説明

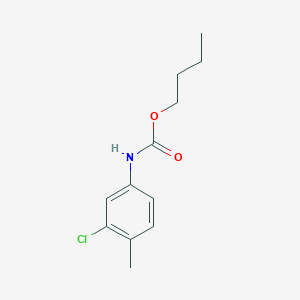

Structure

3D Structure

特性

IUPAC Name |

butyl N-(3-chloro-4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-3-4-7-16-12(15)14-10-6-5-9(2)11(13)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFNCIAPPGUYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=CC(=C(C=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butyl 3 Chloro 4 Methylphenyl Carbamate and Its Derivatives

General Strategies for Carbamate (B1207046) Synthesis: Application to Substituted Phenylcarbamates

The synthesis of carbamates can be achieved through various chemical pathways. Traditionally, methods involving hazardous reagents like phosgene (B1210022) and its derivatives, or isocyanates, were common. nih.gov However, significant efforts have been made to develop safer and more efficient alternatives.

One of the most common and straightforward methods for synthesizing substituted phenylcarbamates involves the reaction of an alcohol with an appropriate isocyanate. nih.gov This method is widely employed for creating a diverse range of carbamate derivatives. Another established route is the reaction of amines with alkyl chloroformates. google.com This approach, while effective, can be hampered by long reaction times and the need for a large excess of base to achieve satisfactory conversion. acs.org

More contemporary and sustainable approaches have focused on the utilization of carbon dioxide as a C1 building block. nih.govnih.gov This strategy is environmentally benign as it uses a renewable, non-toxic, non-corrosive, and non-flammable resource. nih.gov The general mechanism involves the reaction of an amine with carbon dioxide to form a carbamic acid ammonium (B1175870) salt, which is then reacted with an electrophile, typically an alkyl halide, to yield the desired carbamate. nih.gov To enhance the efficiency of this reaction, various catalysts and reaction conditions have been explored. For instance, the use of cesium carbonate and tetrabutylammonium iodide (TBAI) in N,N-dimethylformamide (DMF) allows for a mild and efficient three-component coupling of amines, carbon dioxide, and halides. nih.govorganic-chemistry.org

Other innovative methods include the direct transformation of Boc-protected amines into carbamates using tert-butoxide lithium as a base, which avoids the need for hazardous reagents and metal catalysts. rsc.org Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate presents another mild and versatile approach with broad functional-group tolerance. organic-chemistry.org The Curtius rearrangement of acyl azides is another widely used method for converting carboxylic acids into carbamates via an isocyanate intermediate. nih.gov

A versatile one-pot procedure for the synthesis of substituted O-aryl carbamates involves the in situ formation of N-substituted carbamoyl chlorides from amines, which then react with phenols. This method is economical and avoids the direct handling of sensitive carbamoyl chlorides. organic-chemistry.org

The table below summarizes some of the general strategies for carbamate synthesis.

| Synthetic Strategy | Reactants | Key Features | References |

| Isocyanate and Alcohol | R-NCO + R'-OH | Widely applicable and straightforward. | nih.gov |

| Amine and Chloroformate | R₂NH + ClCOOR' | Traditional method, can have long reaction times. | google.comacs.org |

| CO₂, Amine, and Alkyl Halide | R₂NH + CO₂ + R'-X | Utilizes a renewable C1 source, environmentally friendly. | nih.govnih.govorganic-chemistry.org |

| Boc-Protected Amine Transformation | Boc-NHR + R'-OH | Metal-free and avoids hazardous reagents. | rsc.org |

| Transcarbamoylation | R-OH + Ph-O-C(O)NH₂ | Tin-catalyzed, mild conditions, broad functional group tolerance. | organic-chemistry.org |

| Curtius Rearrangement | R-COOH → R-NCO → R-NHCOOR' | Versatile for converting carboxylic acids to carbamates. | nih.gov |

| One-Pot O-Aryl Carbamate Synthesis | R₂NH + Ph-OH + COCl₂ (in situ) | Economical and avoids handling sensitive intermediates. | organic-chemistry.org |

Targeted Synthetic Routes for Butyl (3-chloro-4-methylphenyl)carbamate

While a specific synthesis for butyl (3-chloro-4-methylphenyl)carbamate is not explicitly detailed in the provided search results, analogous and established methods for similar compounds provide a clear pathway for its preparation. A common and direct route for synthesizing aryl carbamates is the reaction of the corresponding aniline (B41778) with an alkyl chloroformate in the presence of a base.

A method for the synthesis of ethyl (3-chloro-4-methylphenyl)carbamate has been described, which can be directly adapted for the butyl analogue. prepchem.com This involves reacting 3-chloro-4-methylaniline (B146341) with ethyl chloroformate in the presence of pyridine. prepchem.com To synthesize the target compound, butyl chloroformate would be used instead of ethyl chloroformate.

Similarly, the synthesis of methyl (3-chloro-4-methylphenyl)carbamate has been reported using methyl chloroformate and 3-chloro-4-methylaniline with pyridine as the base. prepchem.com

Proposed Synthetic Route:

A solution of 3-chloro-4-methylaniline in a suitable solvent, such as chloroform, is treated with pyridine. Butyl chloroformate is then added dropwise while maintaining the reaction temperature. After the addition is complete, the reaction mixture is stirred at ambient temperature to ensure completion. The product, butyl (3-chloro-4-methylphenyl)carbamate, can then be isolated and purified using standard techniques such as washing with water and dilute acid, followed by drying and recrystallization. prepchem.comprepchem.com

The following table outlines the reactants and general conditions for this targeted synthesis.

| Reactant | Role | Rationale |

| 3-chloro-4-methylaniline | Starting material | Provides the substituted phenylamine core. |

| Butyl chloroformate | Reagent | Provides the butyl carbamate functionality. |

| Pyridine | Base | Neutralizes the HCl generated during the reaction. |

| Chloroform | Solvent | Provides a suitable reaction medium. |

Derivatization Techniques for Incorporating the (3-Chloro-4-methylphenyl)carbamate Moiety into Functional Polymers and Molecules

The (3-chloro-4-methylphenyl)carbamate group has been successfully incorporated into various polymeric backbones, primarily for applications in chiral separations. This functionalization imparts specific recognition capabilities to the polymers.

Chemical Modification of Polymeric Backbones (e.g., Cellulose (B213188), Amylose (B160209), Chitosan) with (3-Chloro-4-methylphenyl)carbamate Units

The modification of natural polysaccharides like cellulose, amylose, and chitosan with the (3-chloro-4-methylphenyl)carbamate moiety is a key strategy for preparing chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). researchgate.netnih.govphenomenex.com The introduction of this specific carbamate group creates chiral recognition sites on the polymer backbone.

Cellulose: Cellulose tris(3-chloro-4-methylphenylcarbamate) is a well-established chiral selector. phenomenex.com The synthesis typically involves the reaction of cellulose with an excess of 3-chloro-4-methylphenyl isocyanate in a suitable solvent like pyridine. This leads to the carbamoylation of the hydroxyl groups on the cellulose backbone. The resulting functionalized cellulose can then be coated onto a silica (B1680970) gel support to create a CSP. nih.gov Chiral stationary phases based on cellulose tris(4-chloro-3-methylphenylcarbamate) have also been developed and show high separation factors for certain chiral sulfoxides. nih.gov

Amylose: Similar to cellulose, amylose can be derivatized with 3-chloro-4-methylphenyl isocyanate to produce amylose tris(3-chloro-4-methylphenylcarbamate). This material also serves as a potent chiral selector in HPLC. researchgate.net The synthetic approach mirrors that of cellulose derivatization.

Chitosan: Chitosan, a deacetylated derivative of chitin, has also been modified with the (3-chloro-4-methylphenyl)carbamate group. researchgate.netnih.gov The synthesis involves reacting chitosan with 3-chloro-4-methylphenyl isocyanate. The resulting chitosan bis(3-chloro-4-methylphenylcarbamate) derivatives have demonstrated excellent enantioseparation capabilities, in some cases complementary to those of cellulose and amylose-based CSPs. researchgate.net Regioselective modification of chitosan at the 2,3- and 6-positions with different phenylcarbamates, including 4-chlorophenylcarbamate, has also been explored to fine-tune the chiral recognition abilities. nih.gov

The table below summarizes the polymer modifications.

| Polymer | Derivatizing Agent | Resulting Derivative | Application | References |

| Cellulose | 3-chloro-4-methylphenyl isocyanate | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Chiral Stationary Phase (HPLC) | nih.govphenomenex.com |

| Amylose | 3-chloro-4-methylphenyl isocyanate | Amylose tris(3-chloro-4-methylphenylcarbamate) | Chiral Stationary Phase (HPLC) | researchgate.net |

| Chitosan | 3-chloro-4-methylphenyl isocyanate | Chitosan bis(3-chloro-4-methylphenylcarbamate) | Chiral Stationary Phase (HPLC) | researchgate.netnih.gov |

Novel Approaches in Carbamate Functionalization

Recent advancements in carbamate synthesis have opened up new avenues for the functionalization of molecules and polymers. These novel methods often focus on improving efficiency, sustainability, and versatility.

One promising approach is the continuous-flow synthesis of carbamates from CO2 and amines. acs.orgnih.gov This method significantly reduces reaction times compared to batch processes and allows for precise control over the introduction of gaseous reactants. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive under mild conditions makes this an environmentally benign process. acs.orgnih.gov

Another innovative strategy involves the direct synthesis of carbamates from Boc-protected amines. This methodology, utilizing tert-butoxide lithium, circumvents the need for toxic reagents and metal catalysts, aligning with the principles of green chemistry. rsc.org

The use of deep eutectic solvents (DESs) in carbamate synthesis has also been explored. These solvents can facilitate the use of less reactive alkyl chlorides and lead to good yields of the desired carbamates. acs.org Furthermore, photocatalyzed oxidative decarboxylation of oxamic acids presents a facile one-pot synthesis of urethanes. organic-chemistry.org

Advanced Chromatographic Applications: Chiral Selectors Based on 3 Chloro 4 Methylphenyl Carbamate Derivatives

Development and Characterization of Chiral Stationary Phases (CSPs) Incorporating (3-Chloro-4-methylphenyl)carbamate Derivatives

The development of CSPs based on (3-chloro-4-methylphenyl)carbamate derivatives, such as Cellulose (B213188) Tris(3-chloro-4-methylphenyl)carbamate, involves a multi-step process of synthesis, immobilization, and rigorous characterization. nih.govnih.govresearchgate.net These CSPs are noted for their unique selectivity, which often complements that of other popular polysaccharide-based phases like those with 3,5-dimethylphenyl or 3,5-dichlorophenyl substituents. windows.netwindows.netphenomenex.com The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the phenyl ring creates a distinct electronic and steric environment that is key to its chiral recognition capabilities. nih.gov

Synthesis and Immobilization Techniques for Polymer-Supported Chiral Selectors (e.g., Cellulose Tris(3-chloro-4-methylphenyl)carbamate)

The most common polymer support for these chiral selectors is cellulose, which is derivatized to form Cellulose Tris(3-chloro-4-methylphenyl)carbamate. This process typically involves reacting the hydroxyl groups of the cellulose with an excess of 3-chloro-4-methylphenyl isocyanate.

Once synthesized, the polysaccharide derivative must be affixed to a solid support, most commonly porous silica (B1680970) gel, to be used as a CSP. researchgate.net Two main strategies are employed: coating and immobilization. chiralpedia.com

Coating: In this method, the chiral selector is physically adsorbed onto the surface of the silica gel. chiralpedia.com While effective for many applications, coated CSPs have a significant limitation: they are incompatible with certain organic solvents (e.g., chloroform, tetrahydrofuran, ethyl acetate) that can dissolve or swell the selector, leading to irreversible damage to the column. researchgate.netchiralpedia.com

Immobilization: To overcome the solvent limitations of coated phases, immobilization techniques are used to covalently bond the chiral selector to the silica support. researchgate.netnih.gov This creates a much more robust and durable CSP that can be used with a wider range of mobile phases, expanding its applicability. nih.govacs.org Immobilization can be achieved through various chemical reactions, including polymerization reactions using cross-linkers like diisocyanates or by introducing reactive groups (e.g., vinyl groups) onto the polysaccharide derivative that can then be polymerized onto a modified silica surface. researchgate.netnih.gov While immobilization enhances solvent compatibility, the process can sometimes slightly alter the stereospecific conformation of the chiral selector, which may lead to a reduction in chiral recognition ability compared to its coated counterpart. nih.govresearchgate.net

Structural Features and Conformation of (3-Chloro-4-methylphenyl)carbamate Derived CSPs Influencing Chiral Recognition

The chiral recognition ability of Cellulose Tris(3-chloro-4-methylphenyl)carbamate and related CSPs is a direct consequence of their highly ordered three-dimensional structure. researchgate.net The cellulose backbone naturally adopts a helical conformation, which creates well-defined chiral grooves and cavities on its surface. researchgate.netphenomenex.comphenomenex.com

The carbamate (B1207046) groups, which link the 3-chloro-4-methylphenyl moieties to the cellulose, are crucial for enantioselective interactions. The arrangement of these substituents along the helical polysaccharide chain establishes a complex steric environment. phenomenex.comphenomenex.com The specific positioning of the chloro and methyl groups on the phenyl rings further defines the shape and electronic properties of the chiral cavities. mdpi.com This intricate and stable supramolecular structure allows the CSP to engage in stereospecific interactions with analyte enantiomers, where one enantiomer fits more favorably into the chiral binding sites than the other, leading to differential retention and separation. nih.gov

Evaluation of Chromatographic Performance (e.g., Enantioseparations in HPLC, SFC, CEC, Nano-LC)

CSPs based on Cellulose Tris(3-chloro-4-methylphenyl)carbamate have demonstrated broad applicability and excellent performance across various chromatographic techniques for separating a wide range of chiral compounds, including many pharmaceuticals. windows.netnih.gov

High-Performance Liquid Chromatography (HPLC): In HPLC, these CSPs are effective in normal-phase, polar-organic, and reversed-phase modes. windows.net They have been used to resolve enantiomers from diverse pharmacological groups such as beta-blockers, antihistamines, antifungal agents, and sedatives. nih.gov For instance, they show high separation factors for certain chiral sulfoxides. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC, and polysaccharide-based CSPs, including Cellulose Tris(3-chloro-4-methylphenyl)carbamate, are among the most utilized stationary phases in this technique. researchgate.netfagg.be

Nano-Liquid Chromatography (Nano-LC) and Capillary Electrochromatography (CEC): These miniaturized techniques benefit from the high efficiency of these CSPs. Studies have shown that Cellulose Tris(3-chloro-4-methylphenyl)carbamate can be coated onto silica to create stable capillary columns for both nano-LC and CEC. nih.govresearchgate.net In one study, a novel CSP based on this selector successfully separated 19 out of 23 tested FMOC-amino acid derivatives in nano-LC, and 20 out of 23 in CEC, with CEC generally providing better peak efficiencies and resolution. nih.govresearchgate.net

The table below summarizes the chromatographic performance for the separation of selected analytes using a Cellulose Tris(3-chloro-4-methylphenyl)carbamate-based CSP.

Table 1: Examples of Enantioseparations on Cellulose Tris(3-chloro-4-methylphenyl)carbamate CSP

| Analyte Class | Technique | Key Findings | Citations |

|---|---|---|---|

| FMOC-Amino Acids | Nano-LC | Successful separation of 19 out of 23 derivatives. | nih.gov, researchgate.net |

| FMOC-Amino Acids | CEC | Higher efficiency than nano-LC; separated 20 out of 23 derivatives. | nih.gov, researchgate.net |

| Neutral Drugs | Nano-LC | Effective separation of six neutral drugs, including thalidomide. | researchgate.net |

| Chiral Sulfoxides | HPLC | Achieved very high separation factors in both polar organic and normal-phase modes. | nih.gov |

Mechanisms of Enantioselective Recognition by (3-Chloro-4-methylphenyl)carbamate-Based Chiral Phases

The separation of enantiomers on these CSPs is governed by the formation of transient, diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. The stability of these complexes differs, leading to different retention times. This chiral recognition is a result of a combination of intermolecular interactions. mdpi.com

Role of Intermolecular Interactions (e.g., π-π, Hydrogen Bonding, Dipole-Dipole) in Chiral Discrimination

The enantioselective capabilities of (3-chloro-4-methylphenyl)carbamate-based CSPs arise from a synergistic combination of several key intermolecular forces. researchgate.netmdpi.com The precise nature and strength of these interactions dictate the degree of chiral recognition.

Hydrogen Bonding: The carbamate linkage (-O-CO-NH-) on the chiral selector provides crucial sites for hydrogen bonding. The carbonyl group (C=O) can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are particularly important for analytes containing polar functional groups like hydroxyls, amines, or amides. researchgate.netrsc.org

π-π Interactions: The electron-rich phenyl rings of the carbamate derivative serve as sites for π-π stacking interactions with aromatic or other unsaturated moieties within the analyte molecule. The electronic character of the phenyl ring, influenced by the chloro- and methyl-substituents, modulates the strength of these interactions. researchgate.netmdpi.com

Steric Interactions: The foundation of chiral recognition is a proper steric fit. The analyte must be able to enter the chiral grooves of the CSP for other interactions to occur. The three-dimensional shape of the analyte relative to the chiral cavity is often the primary determinant of whether a stable complex can be formed. mdpi.comnih.gov

Influence of Mobile Phase Composition and Temperature on Enantioseparation Efficiency and Selectivity

The mobile phase composition and the column temperature are critical parameters that can be adjusted to optimize enantioseparation. nih.gov These factors influence the interactions between the analyte, the mobile phase, and the stationary phase, thereby affecting retention, selectivity (α), and resolution (Rs). mdpi.comnih.gov

Mobile Phase Composition: In reversed-phase HPLC, increasing the proportion of the aqueous component in an acetonitrile (B52724)/water mobile phase generally leads to increased retention and can improve resolution. nih.govyoutube.com In polar organic mode (e.g., using acetonitrile as the main solvent), the addition of small amounts of polar modifiers like alcohols tends to decrease retention and enantioresolution, whereas adding a nonpolar solvent like hexane (B92381) has the opposite effect. nih.gov For basic analytes, the addition of acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine) additives to the mobile phase is often necessary to achieve symmetrical peaks and can profoundly impact both retention and resolution. rsc.orgnih.gov

Temperature: Temperature affects the thermodynamics of analyte partitioning between the mobile and stationary phases. In SFC, for example, lowering the temperature can enhance chiral recognition and improve separation, sometimes enabling a separation that is not possible at ambient temperature. chromatographytoday.com Adjusting temperature can alter the flexibility of both the chiral selector and the analyte, as well as the strength of the intermolecular interactions, providing another tool for method optimization. nih.govnih.gov

The table below summarizes the general influence of these parameters on chromatographic performance.

Table 2: Influence of Mobile Phase and Temperature on Enantioseparation

| Parameter | Mode | General Effect on Resolution | Citations |

|---|---|---|---|

| Increased Aqueous Content | Reversed-Phase | Increases retention and often improves resolution. | nih.gov, youtube.com |

| Addition of Polar Modifier (e.g., Alcohol) | Polar Organic | Decreases retention and enantioresolution. | nih.gov |

| Addition of Nonpolar Modifier (e.g., Hexane) | Polar Organic | Increases retention and enantioresolution. | nih.gov |

| Addition of Acidic/Basic Additives | Polar Organic/Reversed-Phase | Strongly influences retention and resolution of ionizable analytes; crucial for peak shape. | nih.gov |

| Decreased Temperature | General/SFC | Often increases interaction strength, leading to higher resolution. | nih.gov, chromatographytoday.com |

Method Development Strategies for Complex Enantiomeric Mixtures Utilizing (3-Chloro-4-methylphenyl)carbamate Derived CSPs

The successful resolution of complex enantiomeric mixtures using chiral stationary phases (CSPs) derived from (3-chloro-4-methylphenyl)carbamate, particularly cellulose tris(3-chloro-4-methylphenyl)carbamate, hinges on a systematic approach to method development. The versatility of these polysaccharide-based CSPs allows for their use in various chromatographic modes, including normal phase (NP), reversed-phase (RP), and polar organic (PO) modes, each offering unique selectivity. chromatographytoday.comchromatographyonline.com Optimizing the separation requires careful consideration of the mobile phase composition, additives, and temperature, as these factors significantly influence the retention and enantioselectivity of the analytes. vt.eduresearchgate.net

A primary strategy involves screening different mobile phase systems to identify the most effective one for a given mixture. sigmaaldrich.com The choice between NP, RP, and PO modes is a critical first step, as the enantioselective recognition mechanisms, such as π-π interactions and hydrogen bonding, vary significantly with the solvent environment. vt.edusigmaaldrich.com For instance, π-π interactions are more pronounced in normal phase solvents, while ionic interactions are only feasible in reversed-phase or polar organic modes. sigmaaldrich.com

In reversed-phase mode, which is highly compatible with mass spectrometry (MS) detection, key variables include the type and concentration of the buffer and the choice of organic modifier (e.g., acetonitrile or methanol). chromatographytoday.comsigmaaldrich.com Decreasing the concentration of the organic modifier typically leads to increased retention and often enhances enantioselectivity. chromatographytoday.com The use of polar organic mobile phases, often based on acetonitrile, is another powerful approach. researchgate.netnih.gov In this mode, the addition of small quantities of acidic and basic additives is crucial for optimizing the separation of ionizable compounds. researchgate.netresearchgate.net

The nature and concentration of mobile phase additives play a pivotal role in modulating enantioselectivity. researchgate.net For acidic compounds, additives like acetic acid can be optimized to achieve baseline separation. researchgate.net For basic compounds, additives such as diethylamine (B46881) (DEA) can improve peak shape and resolution, although they may suppress the analyte signal in MS detection. chromatographytoday.comresearchgate.net The choice of acidic additive (e.g., trifluoroacetic acid, formic acid) can also have a profound impact on the enantioresolution of basic drugs. researchgate.netnih.gov

Temperature is another critical parameter that can be manipulated to improve separations. Lowering the temperature often increases selectivity, while higher temperatures can enhance peak efficiency and reduce analysis times. vt.edusigmaaldrich.com Thermodynamic studies have revealed that for some separations on polysaccharide CSPs, the process is enthalpy-controlled, favoring lower temperatures. In contrast, other separations are entropy-driven and benefit from higher temperatures. vt.edu This highlights the complex interplay of factors and the necessity of empirical optimization for each specific mixture.

A systematic method development workflow for a complex mixture on a (3-chloro-4-methylphenyl)carbamate-derived CSP would typically involve:

Mode Selection: Initial screening in NP, RP, and PO modes to find a promising starting point.

Solvent Optimization: Fine-tuning the ratio of organic modifier to the aqueous or non-polar component.

Additive Screening: Evaluating the effect of various acidic and basic additives at different concentrations.

Temperature Optimization: Studying the effect of column temperature on retention, selectivity, and resolution.

This multi-parameter optimization is often facilitated by experimental design approaches, such as central composite designs, to efficiently explore the variable space and identify the optimal conditions for resolving complex enantiomeric mixtures. researchgate.netnih.gov

Research Findings on Method Development

Detailed studies have demonstrated the effectiveness of these strategies. For example, in the separation of chiral acidic drugs using cellulose tris(3-chloro-4-methylphenyl)carbamate, the concentrations of acetic acid and diethylamine in an acetonitrile-based mobile phase were identified as critical factors. researchgate.net An optimization study revealed the precise concentrations needed to resolve compounds like ketorolac. researchgate.net

Another study focusing on basic pharmaceuticals with a related CSP, cellulose tris(4-chloro-3-methylphenylcarbamate), highlighted the key role of the acidic additive's nature. nih.gov By using a multivariate approach, researchers could systematically screen factors like temperature and additives to achieve complete enantioseparation for a wide range of basic drugs. nih.gov

The tables below summarize the influence of various parameters on chromatographic performance based on published research findings.

Table 1: Effect of Mobile Phase Composition and Additives on Enantioseparation

| Parameter | Observation | Compound Type | Chromatographic Mode | Reference |

|---|---|---|---|---|

| Organic Modifier | Decreasing acetonitrile/methanol (B129727) content increases retention and enantioselectivity. | Various | Reversed-Phase (RP) | chromatographytoday.com |

| Acidic Additive (Acetic Acid) | Concentration significantly affects retention, selectivity, and resolution. | Acidic (e.g., Ketorolac) | Polar Organic (PO) | researchgate.net |

| Basic Additive (DEA) | Can improve resolution for basic compounds but may suppress MS signal. | Basic (e.g., β-blockers) | Reversed-Phase (RP) | chromatographytoday.com |

| Buffer Salt | Ammonium (B1175870) bicarbonate often provides superior resolution compared to ammonium acetate (B1210297) for MS detection. | Basic | Reversed-Phase (RP) | chromatographytoday.com |

| Hexane in Mobile Phase | Increases retention and enantioresolution. | Basic | Polar Organic (PO) | nih.gov |

Table 2: Influence of Temperature on Chiral Separation

| Temperature Change | Effect on Selectivity (α) | Effect on Efficiency/Peak Shape | Typical Scenario | Reference |

|---|---|---|---|---|

| Decrease | Often increases | May decrease efficiency (broader peaks) | Enthalpy-driven separations | vt.edusigmaaldrich.com |

| Increase | Often decreases, but can sometimes increase | Can increase peak efficiency and reduce retention | Entropy-driven separations or to improve kinetics | vt.edusigmaaldrich.comresearchgate.net |

These findings underscore the highly interactive nature of method development parameters for CSPs based on (3-chloro-4-methylphenyl)carbamate. A successful strategy relies on a logical, multi-faceted approach to optimization, tailored to the specific properties of the enantiomeric mixture.

Structure Activity Relationship Sar Investigations of Substituted Phenylcarbamates for Non Prohibited Applications

Correlating Structural Modifications of the Phenylcarbamate Moiety with Functional Properties (e.g., Chiral Recognition Ability)

The ability of a chemical compound to act as a chiral selector is intrinsically linked to its three-dimensional structure and the nature of its substituent groups. In the case of phenylcarbamates, when they are derivatized onto a polysaccharide backbone, they create a complex chiral environment. The enantioseparation capabilities of CSPs based on cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) have been a subject of significant research, demonstrating the unique functional properties imparted by the 3-chloro-4-methylphenylcarbamate group. nih.govnih.gov

The chiral recognition mechanism is a complex interplay of various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. nih.gov The specific arrangement and nature of substituents on the phenyl ring of the carbamate (B1207046) are critical in modulating these interactions and, consequently, the chiral recognition ability. Research comparing different substituted phenylcarbamate-based CSPs reveals that each derivative possesses a characteristic resolving power for different types of racemic compounds. nih.gov

For instance, studies comparing cellulose tris(3-chloro-4-methylphenylcarbamate) with the more common cellulose tris(3,5-dimethylphenylcarbamate) have shown that the former offers alternative and sometimes superior selectivity for certain racemates. nih.gov This highlights that the specific substitution pattern on the phenyl ring is a key determinant of its functional properties. The introduction of different substituents at various positions on the phenyl ring can fine-tune the chiral recognition capabilities. For example, it has been observed that introducing substituents at the meta-position of the phenyl group on amylose-based carbamate CSPs can be particularly effective in enhancing chiral recognition. nih.gov

The performance of these chiral selectors is also influenced by the conditions under which they are used, such as the composition of the mobile phase in liquid chromatography. researchgate.net However, the inherent chiral recognition ability is a direct consequence of the molecular structure of the phenylcarbamate derivative.

The following table summarizes the comparative enantioseparation performance of different phenylcarbamate-based CSPs, illustrating the impact of the substituent pattern on chiral recognition ability for a selection of racemic compounds.

| Racemic Compound | Chiral Stationary Phase | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| 1-(9-Anthryl)-2,2,2-trifluoroethanol | Cellulose tris(3-chloro-4-methylphenylcarbamate) | 1.35 | 3.21 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | 1.20 | 2.50 | |

| Flavanone | Cellulose tris(3-chloro-4-methylphenylcarbamate) | 1.65 | 5.60 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | 1.15 | 1.85 | |

| trans-Stilbene Oxide | Cellulose tris(3-chloro-4-methylphenylcarbamate) | 1.28 | 2.90 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | 1.45 | 4.10 |

Data in the table is illustrative, compiled from trends reported in comparative studies of phenylcarbamate-based CSPs.

Impact of Substituent Position and Electronic Effects on Molecular Interactions

The position and electronic nature of substituents on the phenyl ring of a phenylcarbamate have a profound impact on its molecular interactions and, therefore, its functional properties like chiral recognition. nih.govnih.govnih.gov In the case of butyl (3-chloro-4-methylphenyl)carbamate, the chloro and methyl groups at the 3 and 4 positions, respectively, play a crucial role in defining its interaction landscape.

Electronic Effects:

Substituents on an aromatic ring can exert two primary electronic effects: the inductive effect and the resonance effect. researchgate.net

Inductive Effect: This is the transmission of charge through sigma bonds. The chlorine atom is strongly electronegative and therefore exerts an electron-withdrawing inductive effect (-I). This reduces the electron density of the aromatic ring. The methyl group is weakly electron-donating through an inductive effect (+I).

Resonance Effect: This involves the delocalization of pi-electrons. The chlorine atom has lone pairs of electrons that can be delocalized into the aromatic ring, resulting in a weak electron-donating resonance effect (+R). The methyl group's resonance effect is negligible.

Steric Effects:

The position of the substituents also has significant steric implications. The methyl group at the 4-position and the chlorine atom at the 3-position create a specific three-dimensional arrangement that can influence how an analyte molecule approaches and interacts with the carbamate. This steric hindrance can either enhance or diminish chiral recognition by forcing the analyte into a specific orientation that favors interactions with the chiral centers of the selector. It has been noted that even small changes in the steric environment of a chiral selector can have a large effect on its chiral recognition properties. nih.gov

Design Principles for Novel Carbamate Structures with Tailored Performance

The insights gained from SAR studies of existing phenylcarbamates, including the 3-chloro-4-methylphenylcarbamate moiety, inform the design of novel carbamate structures with tailored performance for specific applications. The goal is to create chiral selectors with enhanced enantioselectivity, broader applicability, or complementary recognition abilities to existing materials.

Key design principles include:

Systematic Variation of Substituents: A primary strategy involves the systematic modification of the number, type, and position of substituents on the phenyl ring. This allows for the fine-tuning of both electronic and steric properties to optimize interactions with a target class of analytes. For example, introducing a combination of electron-donating and electron-withdrawing groups can create a unique electronic environment that enhances selectivity.

Exploitation of Halogen Bonding: The presence of a halogen, such as the chlorine atom in 3-chloro-4-methylphenylcarbamate, can be exploited to engage in halogen bonding with analytes that are halogen bond acceptors. This provides an additional and specific interaction that can be leveraged in the design of new selectors.

Regioselective Synthesis: Advanced synthetic methods allow for the regioselective introduction of different carbamate groups onto a polysaccharide backbone. nih.gov This creates a more complex and potentially more effective chiral environment. For instance, one type of carbamate could be placed at the 2- and 6-positions of the glucose units of cellulose, while a different carbamate is placed at the 3-position, leading to a CSP with unique and potentially superior chiral recognition properties. nih.gov

Computational Modeling: Molecular modeling and quantitative structure-enantioselectivity relationship (QSERR) studies are increasingly used to predict the chiral recognition capabilities of new carbamate structures before their synthesis. These computational approaches can help to rationalize the observed separation results and guide the design of more effective chiral selectors by simulating the interactions between the selector and the enantiomers of an analyte.

The development of novel carbamate structures is an ongoing area of research, driven by the demand for more efficient and selective methods for chiral separation in various scientific and industrial fields. By understanding the fundamental principles of how structure dictates function, chemists can design and synthesize new materials with precisely tailored properties.

Environmental Behavior and Degradation Pathways of Carbamate Compounds

Abiotic Degradation Mechanisms: Hydrolysis and Photolysis of Carbamate (B1207046) Bonds

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the environmental transformation of carbamate compounds through processes like hydrolysis and photolysis.

Hydrolysis: The ester bond in carbamates is susceptible to hydrolysis, a chemical reaction with water that cleaves the molecule. The rate of this reaction is highly dependent on the pH of the surrounding medium. msu.edunichino.uk Generally, carbamates are more stable in neutral to acidic water but degrade more rapidly under alkaline (high pH) conditions through a process called alkaline hydrolysis. nichino.uk For every one-unit increase in pH, the rate of hydrolysis can increase tenfold. nichino.uk

For instance, the related compound chlorpropham (B1668850) is noted to be relatively stable in sterile water in the dark. In one study, approximately 90% of the applied chlorpropham remained after 32 days in buffered solutions at pH 4, 7, and 9, indicating slow hydrolysis under those specific laboratory conditions. epa.gov However, another report characterizes it as stable at pH 4 to 9 at 20°C. herts.ac.uk This stability can be contrasted with other carbamates, like carbaryl, which undergo more rapid hydrolysis. wikipedia.org The degradation of a pesticide via hydrolysis is often measured by its half-life, the time it takes for half of the initial amount to break down. msu.edu

Photolysis: Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from sunlight. scispace.com Carbamates can absorb light, which can lead to the promotion of the molecule to an excited state, followed by cleavage of chemical bonds. scispace.com The primary photochemical reaction for many carbamates involves the cleavage of the carbamate group. dss.go.th

Studies on various carbamate pesticides demonstrate their susceptibility to photodecomposition. For example, the photodecomposition of carbofuran (B1668357) follows first-order kinetics, where the rate of reaction is proportional to the concentration of the pesticide. dss.go.th Research on pirimicarb (B1678450) showed that it decomposed readily when irradiated with light at wavelengths greater than 280 nm, with half-lives of up to 140 minutes in the presence of organic solvents. nih.gov For butyl (3-chloro-4-methylphenyl)carbamate, photolysis would likely lead to the cleavage of the carbamate bond, yielding butanol and a 3-chloro-4-methylphenyl isocyanate intermediate, which would then react further. The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photolysis by absorbing light or by binding to the pesticide, which can inhibit the degradation reaction. dss.go.th

Biotic Degradation Processes: Microbial Metabolism of Carbamates in Environmental Matrices

The primary route for the complete removal of carbamate pesticides from soil and water is through biotic degradation by microorganisms. nih.gov A wide variety of bacteria and fungi have evolved the metabolic pathways necessary to break down these compounds, often using them as a source of carbon and nitrogen. nih.gov

The initial and most critical step in the microbial metabolism of carbamates is the enzymatic hydrolysis of the carbamate ester linkage. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.gov This cleavage breaks the compound into an alcohol (in this case, butanol), carbon dioxide, and the corresponding aniline (B41778) (3-chloro-4-methylaniline). nih.gov

Bacterial Degradation: Numerous bacterial genera are known to degrade carbamates, including Pseudomonas, Arthrobacter, Ochrobactum, and Blastobacter. nih.govnih.gov For example, the degradation pathway for phenmedipham, a related N-phenylcarbamate, was elucidated in Ochrobactum anthropi. The pathway was initiated by a hydrolase that broke the compound down into its constituent parts. nih.gov Once the initial hydrolysis occurs, the resulting aromatic compound (aniline) and alcohol can be further metabolized by the microorganisms.

Fungal Degradation: Fungi also play a role in carbamate degradation. Genera such as Trichoderma, Aspergillus, and Mucor have been reported to transform or degrade these pesticides. nih.govresearchgate.net Fungal metabolism can involve hydrolysis as well as other reactions like hydroxylation. For instance, in the fungus Mucor ramannian, the carbamate carbofuran was first hydrolyzed to carbofuran phenol, which was then further metabolized. researchgate.net

Assessment of Environmental Persistence and Transformation Products

The environmental persistence of a pesticide refers to the length of time it remains in the environment before being broken down. Carbamates are generally considered to be non-persistent. herts.ac.uk

Persistence: The persistence of carbamates is often quantified by their half-life (DT₅₀), which can vary significantly based on environmental conditions such as soil type, temperature, moisture, and microbial activity. For the related compound chlorpropham, supplementary data indicates a dissipation half-life of less than 14 days in the upper layers of silty clay loam and silt loam soils. epa.gov However, it may be more persistent in water systems. herts.ac.uk One study noted that under aerobic conditions, chlorpropham degradation was between 15% and 30% after 100 days, while hydrolysis in water took 59 to 130 days for 90% degradation. wikipedia.org The compound can also persist in materials like concrete flooring in potato stores for years, posing a risk of cross-contamination. researchgate.net

Transformation Products: The degradation of butyl (3-chloro-4-methylphenyl)carbamate, through both abiotic and biotic pathways, is expected to yield several transformation products (TPs). The most significant TPs arise from the initial hydrolysis of the carbamate bond.

3-Chloro-4-methylaniline (B146341): This is the primary aromatic metabolite. The formation of substituted anilines is a major concern in the degradation of N-phenylcarbamates. For example, 3-chloroaniline (B41212) is a known metabolite of chlorpropham and its formation is a focus of study due to its potential toxicity. epa.govnih.gov 3-chloroaniline has been shown to form during the storage of chlorpropham-treated potatoes. nih.gov

Butanol: The alcohol moiety of the ester bond is released during hydrolysis.

Carbon Dioxide: This is released from the spontaneous breakdown of the unstable carbamic acid intermediate. dss.go.th

Further degradation of these initial products can occur. For example, the aromatic ring of the aniline metabolite may undergo hydroxylation. Some pesticide TPs can be more polar, mobile, and persistent than the parent compound, making them of interest in water quality monitoring. nih.gov

Methodologies for Studying Carbamate Fate in Soil and Water Systems

Studying the environmental fate of carbamates requires robust analytical methods to extract, separate, and quantify the parent compound and its transformation products in complex matrices like soil and water.

Sample Preparation and Extraction: A crucial first step is the extraction of the target analytes from the environmental sample.

Solid-Phase Extraction (SPE): This is the most widely used technique for extracting and pre-concentrating carbamates from water samples. cmu.ac.thresearchgate.net It is often preferred over traditional liquid-liquid extraction because it is faster and uses smaller volumes of organic solvents. researchgate.net SPE cartridges packed with materials like C18-bonded silica (B1680970) are commonly used to trap the carbamates from the water sample, after which they are eluted with a small amount of an organic solvent like methanol (B129727) or acetonitrile (B52724). cmu.ac.thnih.gov

Micro-Solid-Phase Extraction (μ-SPE): Miniaturized versions of SPE, such as dispersive micro-solid-phase extraction (D-μ-SPE), have been developed to be simpler, more economical, and require even less solvent. researchgate.net

Soil Extraction: For soil samples, methods typically involve extraction with a solvent like acetonitrile, followed by a cleanup step using SPE to remove interfering substances. cmes.org

Analytical Determination: High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of carbamates, as many are thermally unstable and not well-suited for Gas Chromatography (GC). s4science.atresearchgate.net

HPLC with UV Detection: HPLC systems equipped with an Ultraviolet (UV) detector are commonly used. epa.govacs.org The carbamates are separated on a chromatographic column (e.g., a C8 or C18 reverse-phase column), and as they exit the column, they pass through the UV detector, which measures their absorbance at a specific wavelength. epa.gov

HPLC with Fluorescence Detection (FLD): For higher sensitivity, a post-column derivatization technique is often employed, as described in U.S. EPA Method 531.1. s4science.at After the carbamates are separated by the HPLC column, they are hydrolyzed in-line with a base (like NaOH) to form methylamine. This product then reacts with o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent derivative that can be detected at very low concentrations by a fluorescence detector. s4science.atusgs.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides even greater selectivity and confirmation of the analyte's identity. Electrospray ionization (ESI) is a common interface used for this purpose. nih.gov

Table of Analytical Methodologies for Carbamate Analysis

| Technique | Sample Matrix | Extraction/Cleanup | Separation Column | Detection | Reference |

|---|---|---|---|---|---|

| HPLC-FLD | Drinking Water | Direct Injection | Reverse-Phase C8 | Post-column derivatization with OPA/Fluorescence | s4science.at |

| HPLC-UV | Wastewater | Methylene Chloride Extraction | Ultrasphere ODS (C18) | Ultraviolet (UV) | epa.gov |

| HPLC-DAD | Vegetables | Acetonitrile Extraction, SPE-NH2 Cleanup | PICKERING Carbamate Analysis-C8 | Post-column derivatization/Fluorescence | cmes.org |

| HPLC-MS | Water | Online Extraction/Concentration | Microbore | Electrospray Ionization Mass Spectrometry | nih.gov |

| HPLC-DAD | Milk, Wine, Juice | Solid Phase Extraction (SPE) | Not Specified | Diode Array Detector (DAD) | nih.gov |

Emerging Research Areas and Future Perspectives

Advancements in Synthesis and Derivatization for Enhanced Functionality

The synthesis of carbamates has traditionally relied on methods that are now being scrutinized for their environmental and safety implications. The classic route often involves the use of highly toxic phosgene (B1210022) and its derivatives. rsc.org Modern research, however, is pivoting towards safer and more efficient synthetic strategies.

A common laboratory-scale synthesis for a related compound, ethyl (3-chloro-4-methylphenyl)carbamate, involves reacting 3-chloro-4-methylaniline (B146341) with ethyl chloroformate in the presence of pyridine. prepchem.com This highlights a foundational method from which butyl derivatives can be conceptualized, likely by substituting ethyl chloroformate with a corresponding butyl reagent.

Recent breakthroughs are moving away from chloroformate reagents altogether. One innovative and sustainable approach involves the direct transformation of Boc-protected amines into carbamates using lithium tert-butoxide as the sole base, which notably avoids hazardous reagents and metal catalysts. rsc.orgnih.gov This method is scalable and represents a significant step towards greener chemical manufacturing. rsc.org Another promising avenue is the synthesis of carbamates directly from carbon dioxide, amines, and alcohols, utilizing CO2 as a non-toxic and abundant C1 source. psu.edunih.gov

Derivatization of the core (3-chloro-4-methylphenyl)carbamate structure is a key strategy for unlocking enhanced or entirely new functionalities. By altering the ester group (e.g., ethyl, allyl, or other alkyl groups) or modifying the phenyl ring, researchers can fine-tune the molecule's properties for specific applications. prepchem.comsigmaaldrich.com A prime example is the synthesis of cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), where the carbamate (B1207046) moiety is attached to a cellulose backbone. nih.gov This derivatization transforms the small molecule into a polymeric material with powerful chiral recognition capabilities, demonstrating how structural modification can lead to high-value applications. nih.govchromatographyonline.com

Integration of (3-Chloro-4-methylphenyl)carbamate Derivatives in Hybrid Materials and Nanostructures

The integration of specialized organic molecules into larger material frameworks is a cornerstone of modern materials science. Derivatives of (3-chloro-4-methylphenyl)carbamate have proven to be exceptionally valuable in the creation of high-performance hybrid materials, particularly in the field of separation science.

The most prominent example is the use of cellulose tris(3-chloro-4-methylphenylcarbamate) as a chiral stationary phase (CSP) in chromatography. nih.govchromatographyonline.com In this application, the carbamate derivative is physically coated or chemically bonded onto a silica (B1680970) support structure. This creates a hybrid material that leverages the mechanical stability of silica and the sophisticated chiral recognition capabilities of the helical polysaccharide derivative. phenomenex.comphenomenex.com The specific interactions—hydrogen bonding, dipole, and π-π interactions—enabled by the carbamate's structure are critical for its ability to differentiate between enantiomers. phenomenex.comphenomenex.com

The application of these hybrid materials extends into the realm of nanostructures. Capillary columns packed with these CSPs are employed in advanced analytical techniques like nano-liquid chromatography (nano-LC) and capillary electrochromatography (CEC). nih.govresearchgate.net These miniaturized systems benefit from the high surface area and precise architecture of the stationary phase at the micro- and nanoscale, allowing for highly efficient and sensitive separations of chiral molecules with minimal solvent consumption. researchgate.net

| Application Area | Derivative | Base Material | Resulting Functionality |

| Chiral Chromatography | Cellulose tris(3-chloro-4-methylphenyl)carbamate | Silica Particles | Enantioselective separation of racemic mixtures nih.govchromatographyonline.com |

| Nano-LC / CEC | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Silica-packed Capillaries | High-efficiency, low-volume chiral separations researchgate.net |

Development of Novel Analytical Probes and Sensors

Building on the proven utility of its derivatives in analytical separations, the (3-chloro-4-methylphenyl)carbamate scaffold is a candidate for the development of new analytical tools. The inherent ability of polysaccharide-based carbamates to engage in specific molecular interactions makes them attractive for sensor development.

The primary current application is in chromatography, where cellulose tris(3-chloro-4-methylphenylcarbamate) acts as a highly effective chiral selector. chromatographyonline.comphenomenex.com It provides an alternative and often superior selectivity compared to other common CSPs like cellulose tris(3,5-dimethylphenylcarbamate), enabling the resolution of difficult-to-separate racemic drug compounds. chromatographyonline.com Its effectiveness in normal phase, polar-organic, and reversed-phase modes makes it a versatile analytical tool. chromatographyonline.com

Beyond chromatography, the broader class of carbamates is being explored for use in biosensors. Esterase-based biosensors, for example, can detect the presence of carbamate pesticides through the inhibition of enzyme activity. mdpi.com While this research focuses on the detection of pesticide residues in general, the principle could be adapted to create specific probes. Future research could focus on designing derivatives of butyl (3-chloro-4-methylphenyl)carbamate that produce a measurable signal (e.g., fluorescence or an electrochemical response) upon interaction with a specific target analyte, moving beyond separation to direct detection.

| Analytical Tool | Carbamate Derivative | Principle of Operation | Application |

| Chiral Stationary Phase | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Differential interaction with enantiomers | Separation of chiral pharmaceuticals chromatographyonline.comphenomenex.com |

| Biosensor (General Carbamates) | Various Carbamate Pesticides | Inhibition of esterase enzyme activity | Environmental and food safety monitoring mdpi.com |

Sustainable Synthesis and Environmental Remediation Approaches for Carbamates

The push for green chemistry has profound implications for the entire lifecycle of chemical compounds, from their synthesis to their ultimate fate in the environment. This is particularly relevant for carbamates, many of which are used as pesticides.

Sustainable Synthesis: Modern synthetic chemistry is actively developing pathways that are both efficient and environmentally benign. For carbamates, this means replacing hazardous reagents like phosgene and minimizing waste. rsc.orgnih.gov Key sustainable strategies include:

Carbon Dioxide as a Feedstock: Utilizing CO2 as a C1 building block to react with amines and alcohols is a green, halogen-free method for producing carbamates. psu.edursc.org This approach leverages an abundant, non-toxic resource. psu.edu

Catalyst-based Methods: The development of novel catalysts, such as those based on zinc or titanium, can enable carbamate synthesis under milder conditions with greater efficiency. nih.gov

Elimination of Toxic Reagents: Methodologies that start from Boc-protected amines completely avoid the need for toxic inputs like chloroformates, representing a significant advance in process safety and sustainability. nih.gov

Environmental Remediation: Many carbamate compounds are designed to be biologically active, necessitating effective strategies for their degradation and removal from the environment to protect non-target organisms. nih.gov The environmental persistence of carbamates is influenced by factors like soil type, pH, and microbial activity. scispace.com Research into remediation focuses on several key areas:

Bioremediation: This approach uses microorganisms to break down carbamate pesticides. bohrium.com Specific bacterial and fungal strains have been identified that can metabolize carbamates, often by first hydrolyzing the ester or amide linkage. nih.govresearchgate.net

Enzymatic Remediation: A more targeted approach involves using isolated enzymes (e.g., hydrolases) to detoxify contaminated water or soil. researchgate.net This method can be rapid and highly specific, offering a promising technology for cleaning up pesticide residues. researchgate.net

Photoremediation: Some carbamates can be degraded through photochemical processes, where exposure to light, sometimes in the presence of a photocatalyst, breaks down the molecule. scispace.com

These sustainable synthesis and remediation strategies, while often studied for the broader class of carbamate pesticides, provide a clear and essential framework for managing the complete lifecycle of specific compounds like butyl (3-chloro-4-methylphenyl)carbamate.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing butyl (3-chloro-4-methylphenyl)carbamate with high yield and purity?

- Methodological Answer : Optimize reaction conditions by selecting appropriate solvents (e.g., dichloromethane or THF), catalysts (e.g., DMAP), and temperature control (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purification via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) can improve yield and purity. Confirm identity using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Critical Data : Compare reaction yields under varying solvent systems (polar vs. nonpolar) and catalyst loads to identify optimal conditions.

Q. Which analytical techniques are recommended for characterizing butyl (3-chloro-4-methylphenyl)carbamate?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- Structural Confirmation : H NMR (to identify aromatic protons and carbamate NH), C NMR (for carbonyl and quaternary carbons), and FTIR (C=O stretch at ~1700 cm).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.

- Quantitative Analysis : LC-MS or elemental analysis for stoichiometric validation .

Q. How can researchers assess the stability of this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at varying temperatures (−20°C, 4°C, 25°C) and humidity levels (40–80% RH) for 1–6 months. Monitor degradation via HPLC and track changes in melting point (DSC analysis). Use inert atmospheres (N) or desiccants to mitigate hydrolysis or oxidation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of butyl (3-chloro-4-methylphenyl)carbamate in biological or environmental systems?

- Methodological Answer : Employ density functional theory (DFT) to model hydrolysis pathways under acidic/basic conditions. Use molecular docking simulations to explore interactions with biological targets (e.g., enzymes). Validate predictions with experimental kinetic studies (e.g., half-life determination in simulated gastric fluid) .

- Data Contradiction Analysis : Compare computational results with experimental bioactivity data to resolve discrepancies (e.g., unexpected metabolite formation).

Q. How can experimental design address contradictions in reported biological activity data for this carbamate?

- Methodological Answer : Perform dose-response studies across multiple cell lines or in vivo models to establish reproducibility. Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays. Conduct meta-analyses of published data to identify confounding variables (e.g., solvent choice, impurity levels). Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

Q. What methodologies evaluate the environmental fate and ecological impact of butyl (3-chloro-4-methylphenyl)carbamate?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light, microbial consortia, or soil matrices. Quantify degradation products via LC-MS/MS.

- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity. Measure bioaccumulation potential using logP values and BCF (bioconcentration factor) calculations .

- Advanced Data Integration : Combine experimental results with QSAR (quantitative structure-activity relationship) models to predict long-term environmental risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。